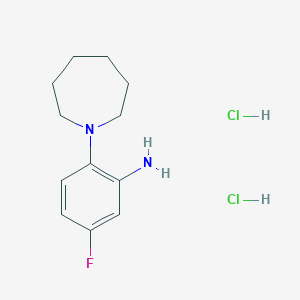

2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride

Description

Properties

IUPAC Name |

2-(azepan-1-yl)-5-fluoroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQFBROVJSAXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride typically involves multiple steps, starting with the preparation of the azepane ring and the fluorinated phenylamine group. The azepane ring can be synthesized through a cyclization reaction, while the fluorinated phenylamine group is prepared via electrophilic aromatic substitution . The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a suitable solvent and a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity . This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines . Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of derivatives of 2-Azepan-1-yl-5-fluoro-phenylamine in cancer therapy. Compounds with similar structures have shown promising anticancer activity, particularly against various human tumor cell lines. For instance, derivatives containing oxadiazole moieties demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HT-29 (Colon) | 2.76 |

| Compound B | LXFA 629 (Lung) | 0.003 |

| Compound C | OVXF 899 (Ovarian) | 9.27 |

Anti-inflammatory Potential

The compound's structure suggests it may interact with inflammatory pathways, particularly through inhibition of key signaling proteins such as IRAK and SYK kinases. These proteins are involved in various inflammatory diseases, including rheumatoid arthritis and asthma . Inhibitors targeting these pathways are crucial for developing new treatments for chronic inflammatory conditions.

Table 2: Inflammatory Conditions Targeted by Related Compounds

| Condition | Mechanism of Action |

|---|---|

| Rheumatoid Arthritis | IRAK inhibition |

| Asthma | SYK kinase inhibition |

| Ulcerative Colitis | Modulation of immune response |

Neuropharmacological Applications

Emerging research indicates that compounds with similar frameworks may also possess neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies have documented the efficacy of compounds related to 2-Azepan-1-yl-5-fluoro-phenylamine dihydrochloride:

- Anticancer Activity : A study conducted by Maftei et al. synthesized derivatives that exhibited significant antitumor activity across multiple cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .

- Inflammation Modulation : Research has indicated that compounds structurally similar to 2-Azepan-1-yl-5-fluoro-phenylamine can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

- Neuroprotective Effects : Investigations into the neuropharmacological effects of related compounds have demonstrated their ability to protect neuronal cells from apoptosis, highlighting their potential in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The azepane ring and fluorinated phenylamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors . This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

Dihydrochloride salts generally exhibit higher aqueous solubility than their free base counterparts. The table below summarizes key properties of 2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride and related compounds:

Notes:

Pharmacological and Functional Insights

- Levocetirizine Dihydrochloride : As a histamine H1-receptor antagonist, its dihydrochloride form enhances solubility for oral administration. The piperazine ring contributes to binding affinity . The target compound’s azepan ring might similarly engage receptors but with altered pharmacokinetics due to ring size.

- Putrescine Dihydrochloride: A biogenic amine standard used in analytical workflows (e.g., HPLC) .

- Fluorinated Analogs : The 2-fluorophenyl group in Impurity E () and other benzodiazepines demonstrates that fluorine substitution can enhance metabolic stability and binding specificity. The target compound’s 5-fluoro substitution may offer similar advantages .

Research Findings and Implications

- Solubility and Bioavailability : The dihydrochloride form of the target compound is expected to exhibit high aqueous solubility, akin to levocetirizine and putrescine dihydrochloride .

- Fluorine’s Role: Fluorine at the 5-position may improve metabolic stability compared to non-halogenated analogs, as seen in fluorinated benzodiazepines .

Biological Activity

2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride is a chemical compound with the molecular formula C12H17FN2·2HCl, recognized for its potential biological activities. This compound features a unique azepane ring structure combined with a fluorinated phenylamine moiety, which may influence its interactions with biological targets.

- Molecular Weight : 281.2 g/mol

- CAS Number : 1185053-76-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azepane ring enhances the compound's binding affinity, while the fluorine atom on the phenyl ring may influence its reactivity and selectivity towards biological pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar in structure to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- U-937 (acute monocytic leukemia)

These studies indicate that compounds with similar structural features can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial effects. The presence of the azepane structure may contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further research in combating multidrug-resistant strains of bacteria .

Table 1: Biological Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Azepan-1-YL-5-fluoro-phenylamine | MCF-7 | TBD | Induces apoptosis |

| 1,2,4-Oxadiazole Derivative | MCF-7 | 0.65 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

Note: TBD indicates that data is currently unavailable or under investigation.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from basic azepane and fluorinated phenylamine precursors. The synthesis can be optimized for higher yields in industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Begin with a nucleophilic substitution reaction between 5-fluoro-2-nitroaniline and azepane, followed by catalytic hydrogenation to reduce the nitro group to an amine. Purification via recrystallization in ethanol/water mixtures improves purity. Confirm intermediate structures using LC-MS and to monitor nitro reduction efficiency . For dihydrochloride salt formation, titrate with HCl in anhydrous ether under inert conditions and characterize via X-ray crystallography to validate salt formation .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples with desiccants to isolate moisture effects .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use fume hoods for all syntheses due to potential HCl off-gassing. Wear nitrile gloves, polypropylene lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal. Partner with certified waste management services for halogenated byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction mechanisms for scale-up synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Pair this with high-throughput screening (HTS) to test solvents, catalysts, and temperatures. Use ICReDD’s reaction path search methods to prioritize experimental conditions, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Employ a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to systematically vary solvent polarity, temperature, and pH. Measure solubility via UV-Vis spectroscopy and validate with molecular dynamics simulations. Cross-reference results with Hansen solubility parameters to identify outliers .

Q. How can researchers design assays to probe the compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For cellular assays, employ fluorescence tagging (e.g., FITC conjugation) and confocal microscopy to track subcellular localization. Include negative controls (e.g., scrambled analogs) to confirm specificity .

Q. What advanced techniques validate degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to -mediated Fenton reactions and analyze degradation products via HRMS/MS. Use -labeling to trace oxygen incorporation in metabolites. Compare pathways with computational predictions (e.g., Zenodo’s EAWAG pathway prediction system) .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

- Methodological Answer : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR with deuterated DMSO as solvent). Cross-validate with independent labs and share raw data via platforms like NMRShiftDB. Consider solvent polarity effects on chemical shifts and use internal standards (e.g., TMS) for calibration .

Q. What statistical approaches reconcile variability in bioactivity assays?

- Methodological Answer : Apply ANOVA to assess inter-experimental variability and Grubbs’ test to identify outliers. Normalize data using Z-scores and perform meta-analysis across published studies. Use machine learning (e.g., random forests) to identify confounding variables (e.g., cell line heterogeneity) .

Methodological Resources

- Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control simulations .

- Safety Compliance : Align with ASTM E2012-06 for chemical hygiene plans and OSHA’s 29 CFR 1910.1450 guidelines .

Note: Avoid non-peer-reviewed sources (e.g., commercial catalogs) for critical data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.